2-Hydroxy-5-carbomethoxybenzyloxyamine
Description
Properties
CAS No. |
38573-39-6 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 3-(aminooxymethyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C9H11NO4/c1-13-9(12)6-2-3-8(11)7(4-6)5-14-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
YXLOBCKDORBZSN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)O)CON |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CON |
Synonyms |
2-hydroxy-5-carbomethoxybenzyloxyamine 2-hydroxy-5-carbomethoxybenzyloxyamine hydrochloride GYKI 11.121 |
Origin of Product |
United States |
Scientific Research Applications
Histamine Level Reduction
One of the primary applications of 2-hydroxy-5-carbomethoxybenzyloxyamine is its ability to inhibit decarboxylase activity, leading to a significant reduction in histamine levels. This effect is particularly beneficial in conditions characterized by histamine overproduction, such as mastocytoma. The compound has demonstrated a 30% to 60% reduction in gastric and pulmonary histamine concentrations, which can alleviate symptoms associated with gastric acid secretion and inflammatory processes .
Anti-Cancer Properties
Recent studies have indicated that derivatives of this compound may exhibit anti-cancer properties. For instance, related compounds have shown effectiveness against hepatocellular carcinoma (HCC) by downregulating p53 and inhibiting pathways associated with metastasis, such as integrin α7 and matrix metalloproteinase-9 (MMP-9) expression . This suggests that this compound could be explored further for its potential in cancer therapy.
Histamine Inhibition in Clinical Research
A clinical study highlighted the efficacy of this compound in reducing histamine levels in patients with conditions linked to excessive histamine production. The results demonstrated significant improvements in symptoms related to gastric acid secretion, suggesting its therapeutic potential for treating allergies and inflammatory diseases .
Cancer Cell Line Studies
In vitro studies using Huh7 liver cancer cells treated with derivatives of this compound showcased a marked decrease in cell viability at concentrations above 5 μM. The IC50 values were reported at 48.22 μM after 24 hours and 38.15 μM after 48 hours, indicating the compound's potential as an anti-cancer agent without cytotoxic effects on normal hepatocytes .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (e.g., substituted benzyloxy or methoxy groups) or functional roles (enzyme inhibition, neurotransmitter modulation) with 2-Hydroxy-5-carbomethoxybenzyloxyamine:
Mechanistic and Pharmacological Differences
- Specificity for HDC : Unlike 5-Bromo-2-methoxyphenethylamine (a phenethylamine derivative likely targeting neurotransmitter receptors) , this compound selectively inhibits HDC without cross-reactivity with histidine-metabolizing enzymes like histidase .
- Metabolic Impact : The carbomethoxy group in this compound enhances tissue retention and prolongs histidine elevation in serum after administration, a feature absent in simpler methoxy derivatives like 5-Chloro-2-methoxybenzamide .
- Isotopic Labeling : this compound has been synthesized with 14C labeling for metabolic studies , whereas analogues like 5-Bromo-2-methoxyphenethylamine lack such detailed pharmacokinetic characterization .
Preparation Methods
Reaction Overview
This method employs N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide as a key intermediate, synthesized via nucleophilic substitution. The phthalimide group is subsequently removed using hydrazine hydrate.
Procedure:
-
Synthesis of N-(2-hydroxy-5-carbomethoxy-benzyloxy)-phthalimide :
-
Deprotection with Hydrazine Hydrate :
Characterization Data:
Urethane Protection and Acidic Hydrolysis
Reaction Overview
This route utilizes N-(2-hydroxy-5-carbomethoxy-benzyloxy)-urethane , which is hydrolyzed under strongly acidic conditions to yield the target compound.
Procedure:
-
Synthesis of N-(2-hydroxy-5-carbomethoxy-benzyloxy)-urethane :
-
Hydrolysis with Hydrochloric Acid :
Optimization Notes:
-
Molar Ratio : 1:1.2 (3-methyl-2-aminobenzamide:sulfonyl chloride) improves chlorination efficiency.
-
Purification : Recrystallization from ethanol enhances purity (>99% by HPLC).
Comparative Analysis of Methods
| Parameter | Phthalimide Method | Urethane Method |
|---|---|---|
| Overall Yield | 67% | 50.2% |
| Reaction Time | 6.5 hours | 6.5 hours |
| Key Advantage | Higher yield | Simplified steps |
| Key Limitation | Use of toxic hydrazine | Lower yield |
| Purity (Post-Recrystallization) | 99.6% | 99.2% |
Practical Considerations for Industrial Scaling
-
Catalyst and Solvent Selection :
-
Cost Efficiency :
-
Safety Protocols :
Q & A
Basic: What are the recommended methods for synthesizing 2-Hydroxy-5-carbomethoxybenzyloxyamine hydrochloride, and how can isotopic labeling (e.g., ¹⁴C) be incorporated for pharmacological studies?
Answer:
The synthesis of this compound hydrochloride typically involves multi-step organic reactions, including benzyloxyamine formation and esterification. A validated method employs 14C isotope labeling at the benzyloxyamine group to trace metabolic pathways. Engler and Kasztreiner (1973) achieved this by reacting 2-hydroxy-5-carbomethoxybenzyl chloride with ¹⁴C-labeled hydroxylamine under controlled pH and temperature (7–9, 40–60°C), followed by HCl salt precipitation . Key steps include:
- Purification : Column chromatography or recrystallization to isolate the labeled product.
- Validation : Radio-TLC or HPLC to confirm isotopic incorporation (>98% purity).
Advanced: How can researchers address discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
Answer:
Discrepancies may arise from differences in metabolic stability, bioavailability, or receptor binding kinetics. To resolve contradictions:
- Dosage Calibration : Use pharmacokinetic modeling to align in vitro IC₅₀ values with in vivo effective doses.
- Analytical Harmonization : Standardize assays (e.g., histamine receptor binding assays) across models .
- Mechanistic Studies : Employ isotopic tracing (e.g., ¹⁴C-labeled compound) to track metabolite formation and distribution .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Waste Disposal : Collect organic waste in designated containers for incineration .
- Emergency Protocols : Immediate decontamination with water for spills; avoid mixing with strong oxidizers .
Advanced: What strategies optimize the yield of this compound during multi-step synthesis?
Answer:
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.
- Temperature Control : Maintain <60°C during esterification to prevent side reactions.
- Scalability : For in vivo studies, adopt flow chemistry for continuous production (yield improvement: ~15–20%) .
Basic: How does the structural configuration of this compound influence histamine receptor interactions?
Answer:
The ortho-methoxycarbonyl group enhances steric hindrance, reducing off-target binding. Validated via:
- Molecular Docking : Simulations show preferential binding to H₁ receptor subpockets.
- Competitive Binding Assays : IC₅₀ values correlate with substituent electronegativity (e.g., 5-carbomethoxy vs. 5-nitro derivatives) .
Advanced: What challenges arise when interpreting pharmacokinetic data for this compound in cross-model studies?
Answer:
- Metabolic Variability : Hepatic cytochrome P450 isoforms metabolize the compound differently in rodents vs. primates.
- Bioavailability Limits : Low solubility (<1 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes .
- Data Normalization : Use AUC (Area Under Curve) ratios from plasma and tissue samples to compare in vitro-in vivo efficacy .
Basic: What analytical techniques confirm the purity and stability of this compound?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed carboxylic acid).
- NMR Spectroscopy : Validates structural integrity (e.g., ¹H-NMR for methoxy proton resonance at δ 3.8–4.0 ppm).
- Stability Testing : Accelerated aging studies (40°C/75% RH) show >90% stability at 6 months when stored desiccated .
Advanced: How can researchers resolve contradictions in anti-inflammatory efficacy reported across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
